N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
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Overview
Description
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide: is a synthetic organic compound that features a complex structure incorporating a tetrahydrofuran ring, a thiazole ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Urea Group: The urea linkage is introduced by reacting an isocyanate with an amine. In this case, 3-(m-tolyl)urea can be synthesized by reacting m-tolyl isocyanate with an appropriate amine.
Incorporation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is typically introduced via a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methyl group on the m-tolyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the thiazole and tetrahydrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the thiazole ring or the methyl group.
Reduction: Reduced amine derivatives of the carboxamide group.
Substitution: Substituted thiazole or tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide would depend on its specific application. Generally, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiazole and urea moieties are known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering receptor function.
Comparison with Similar Compounds
Similar Compounds
- N-((tetrahydrofuran-2-yl)methyl)-2-(3-phenylureido)thiazole-4-carboxamide
- N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)oxazole-4-carboxamide
Uniqueness
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is unique due to the specific combination of its structural components. The presence of the tetrahydrofuran ring, thiazole ring, and m-tolyl urea moiety provides a distinct set of chemical and biological properties that may not be found in similar compounds. This uniqueness can be leveraged in various applications, from drug development to material science.
Properties
IUPAC Name |
2-[(3-methylphenyl)carbamoylamino]-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11-4-2-5-12(8-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-6-3-7-24-13/h2,4-5,8,10,13H,3,6-7,9H2,1H3,(H,18,22)(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMZEXHQRKDKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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